molecular formula C5H9BF3K B2692704 Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate CAS No. 1350729-26-8

Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate

Cat. No.: B2692704
CAS No.: 1350729-26-8
M. Wt: 176.03
InChI Key: NZICFYUBOVCJOH-UHFFFAOYSA-N
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Description

Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate is a useful research compound. Its molecular formula is C5H9BF3K and its molecular weight is 176.03. The purity is usually 95%.
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Scientific Research Applications

Novel Sensing Applications

Research by Choi et al. (2016) introduces a dimeric o-carboranyl triarylborane compound demonstrating intriguing properties as a ratiometric color-tunable sensor via aggregation-induced emission by fluoride anions. This study showcases the potential of using Potassium (2,2-dimethyl-cyclopropyl)-trifluoroborate derivatives in developing advanced materials for sensing applications (Choi et al., 2016).

Advancements in Cross-Coupling Reactions

Significant advancements have been made in cross-coupling chemistry using potassium alkynyl- and aryltrifluoroborates. Molander et al. (2002) reported the development of the Suzuki-Miyaura cross-coupling reaction using air-stable potassium alkynyltrifluoroborates for aryl alkynylations, offering a more stable and convenient alternative for combinatorial chemistry applications (Molander, Katona, & Machrouhi, 2002). Additionally, Fang et al. (2004) and Molander & Gormisky (2008) demonstrated the Suzuki-Miyaura cross-coupling of potassium cyclopropyl trifluoroborates with aryl bromides, highlighting the utility of this compound in synthesizing cyclopropyl-substituted arenes with retention of configuration, expanding the toolkit for organic synthesis (Fang, Yan, & Deng, 2004) (Molander & Gormisky, 2008).

Copper-Catalyzed Reactions

Knauber et al. (2011) introduced potassium (trifluoromethyl)trimethoxyborate as a new source for CF3 nucleophiles in copper-catalyzed trifluoromethylation reactions. This reagent, characterized by its stability and ease of handling, enables the high-yield conversion of various aryl iodides into benzotrifluorides, further extending the utility of potassium trifluoroborate derivatives in organic synthesis (Knauber, Arikan, Röschenthaler, & Goossen, 2011).

Etherification and Organic Synthesis

Quach and Batey (2003) developed a protocol for the copper(II)-catalyzed etherification of aliphatic alcohols using potassium organotrifluoroborate salts. This method showcases the compatibility of potassium trifluoroborate derivatives with a range of functional groups, underlining their versatility in organic synthesis (Quach & Batey, 2003).

Properties

IUPAC Name

potassium;(2,2-dimethylcyclopropyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BF3.K/c1-5(2)3-4(5)6(7,8)9;/h4H,3H2,1-2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZICFYUBOVCJOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1CC1(C)C)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BF3K
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350729-26-8
Record name potassium (2,2-dimethylcyclopropyl)trifluoroboranuide
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